molecular formula C18H22N4O2 B5904421 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide

3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide

Cat. No. B5904421
M. Wt: 326.4 g/mol
InChI Key: ZGTVOLCZZWOBLA-UHFFFAOYSA-N
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Description

3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide, also known as BPEB, is a compound that has been extensively studied for its potential applications in scientific research. BPEB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide acts as an antagonist of the dopamine D3 receptor. It has been found to bind to the receptor with high affinity and selectivity, leading to the inhibition of the receptor's activity. The inhibition of the dopamine D3 receptor has been found to have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the release of dopamine, leading to a decrease in locomotor activity. 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has also been found to decrease blood pressure and heart rate, making it a potential candidate for the treatment of cardiovascular diseases. It has also been found to exhibit anti-cancer properties, making it a promising compound for cancer research.

Advantages and Limitations for Lab Experiments

3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has several advantages for lab experiments. It is a highly selective compound that acts on a specific receptor, making it a valuable tool for studying the dopamine D3 receptor. 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has also been found to have a long half-life, making it useful for long-term studies. However, 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide research. One potential direction is to further investigate its anti-cancer properties and its potential for cancer treatment. Another direction is to study its effects on other physiological processes, such as the immune system and the endocrine system. Additionally, there is potential for the development of new compounds based on the structure of 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide that exhibit improved properties for scientific research.

Synthesis Methods

The synthesis of 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide involves the reaction of 3-aminobenzoic acid with butyryl chloride, followed by the reaction of the resulting compound with 2-amino-3-picoline. The final step involves the reaction of the resulting compound with 3-aminopyridine to yield 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide. The synthesis method has been optimized to yield high purity and high yield of 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide.

Scientific Research Applications

3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research studies. 3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide has been used in studies related to the central nervous system, cardiovascular system, and cancer research.

properties

IUPAC Name

3-(butanoylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-5-17(23)22-15-7-3-6-14(12-15)18(24)21-11-10-20-16-8-4-9-19-13-16/h3-4,6-9,12-13,20H,2,5,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTVOLCZZWOBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCNC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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